molecular formula C17H15ClFNO2 B2470604 methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate CAS No. 478041-31-5

methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate

Cat. No. B2470604
CAS RN: 478041-31-5
M. Wt: 319.76
InChI Key: ORHYFQHSWQBRHX-WJDWOHSUSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amine and ester functionalities. This could be achieved through various methods, such as nucleophilic substitution or condensation reactions. The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted based on its functional groups. For example, the amine group might undergo reactions with acids, while the ester group could react with bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods. These properties can give insights into how the compound might behave under different conditions .

Scientific Research Applications

Medicinal Chemistry

Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate exhibits potential as a drug scaffold. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and bioavailability. By modifying its structure, scientists can design novel drugs for various therapeutic purposes, including cancer treatment, inflammation management, or neurological disorders .

Material Science

The structural characteristics of this compound make it valuable in material science. Its unique arrangement of atoms and functional groups can contribute to the development of new materials with desirable properties. Researchers investigate its role in polymer synthesis, surface coatings, and nanomaterials. Understanding its interactions with other molecules allows for tailored material design .

Photocatalysis

Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate may serve as a photocatalyst. In photochemical reactions, it absorbs light energy and initiates chemical transformations. Researchers explore its ability to promote specific reactions, such as carboarylation of alkenes. By harnessing its unique properties, they aim to develop efficient and sustainable catalytic processes .

Mechanism of Action

If this compound is a drug or has some biological activity, its mechanism of action would be determined by how it interacts with biological targets in the body. This could involve binding to specific proteins or enzymes, disrupting cellular processes, or other mechanisms .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Information on these aspects is usually obtained through safety data sheets and toxicological studies .

Future Directions

The future research directions for a compound could involve exploring its potential applications, studying its reactivity under different conditions, synthesizing derivatives of the compound, or investigating its mechanism of action in more detail .

properties

IUPAC Name

methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c1-11(20-15-9-8-13(18)10-14(15)19)16(17(21)22-2)12-6-4-3-5-7-12/h3-10,20H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHYFQHSWQBRHX-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)OC)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/C(=O)OC)/NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-phenylbut-2-enoate

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